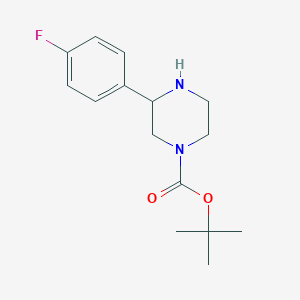

tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBUTNFXRFULBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672333 | |

| Record name | tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886767-25-5 | |

| Record name | tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate

This guide provides a detailed exploration of the fundamental basic properties of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, a key chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the structural rationale behind the compound's physicochemical behavior and provides actionable protocols for its characterization.

Introduction and Strategic Importance

This compound (CAS No: 886767-25-5) is a sophisticated heterocyclic intermediate widely employed in the synthesis of biologically active molecules.[1] Its structure is notable for three key features: a piperazine core, which imparts basicity and opportunities for diverse chemical modifications; a chiral center at the 3-position, making it a valuable precursor for stereospecific drug candidates; and a tert-butoxycarbonyl (Boc) protecting group, which enables selective functionalization. This compound frequently serves as a crucial intermediate in the development of therapeutics targeting the central nervous system.[2]

A thorough understanding of its basic properties, particularly its pKa, is not merely an academic exercise. It is a cornerstone of rational drug design, directly influencing critical parameters such as aqueous solubility, membrane permeability, oral bioavailability, and the potential for off-target interactions. This guide will dissect the interplay of its structural components to provide a predictive and practical understanding of its behavior.

Molecular Structure and Physicochemical Profile

The molecule's functionality is a direct consequence of its architecture. The piperazine ring contains two nitrogen atoms, but their chemical environments—and therefore their basicity—are dramatically different.

-

N1 Nitrogen: This nitrogen is covalently bonded to a tert-butoxycarbonyl (Boc) group. The carbonyl moiety's strong electron-withdrawing nature delocalizes the nitrogen's lone pair of electrons, rendering it essentially non-basic and sp² hybridized.[3][4] This strategic "protection" allows the second nitrogen to be addressed selectively.

-

N4 Nitrogen: This is a secondary amine and represents the primary basic center of the molecule. Its lone pair of electrons is available for protonation, defining the compound's characteristic basicity.

-

4-Fluorophenyl Group: Attached at the chiral C3 position, this aromatic ring exerts a mild inductive electron-withdrawing effect, which subtly modulates the basicity of the distal N4 nitrogen.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound. Note that while experimental values for this specific derivative are not widely published, reliable predictions can be made based on its constituent parts and related structures.

| Property | Value / Description | Source / Rationale |

| CAS Number | 886767-25-5 | [1] |

| Molecular Formula | C₁₅H₂₁FN₂O₂ | [1] |

| Molecular Weight | 280.34 g/mol | Calculated from formula |

| Appearance | Typically a solid at room temperature. | Based on similar Boc-piperazines.[5] |

| Predicted pKa | ~8.0 - 8.5 | Based on N-Boc-piperazine (pKa ~8.45) with slight reduction due to the fluorophenyl group.[6] |

| Predicted LogP | ~2.5 - 3.2 | Calculated for similar structures.[7] |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and DMSO. Limited solubility in water, which increases significantly upon protonation in acidic media. | [8][9][10] |

Dissecting Basicity: The Role of pKa

Basicity, quantified by the pKa of the conjugate acid, is arguably the most critical physicochemical parameter for a piperazine-containing molecule in a drug development context. It dictates the degree of ionization at physiological pH (typically 7.4), which in turn governs:

-

Aqueous Solubility: The protonated, cationic form is significantly more water-soluble than the neutral free base.

-

Receptor Binding: Many drug targets feature anionic residues (e.g., aspartate, glutamate) in their binding pockets. A positively charged ligand can form crucial ionic interactions, enhancing affinity and selectivity.[11]

-

Pharmacokinetics: The charge state affects absorption, distribution, metabolism, and excretion (ADME) properties, including cell membrane passage and interaction with transporters.

For unsubstituted piperazine, two pKa values are observed, typically around 9.7 and 5.3, corresponding to the two nitrogen atoms.[12][13][14] However, in this compound, the Boc group at N1 effectively eliminates the basicity at that position. Therefore, only the pKa of the N4 nitrogen is relevant under physiological conditions. The predicted pKa of ~8.0-8.5 indicates that at a physiological pH of 7.4, a substantial portion of the molecules will exist in their protonated, positively charged form.

Structure-Basicity Relationship Diagram

The following diagram illustrates how the different molecular components collectively determine the compound's basic properties.

Caption: Influence of functional groups on the basicity of the target molecule.

Experimental Workflow: pKa Determination by Potentiometric Titration

To move from prediction to empirical data, potentiometric titration is the gold-standard method for pKa determination.[15] This protocol is designed to be a self-validating system by including a calibration and a control run.

Principle

A solution of the compound's free base is titrated with a strong acid of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the protonated (conjugate acid) and unprotonated (free base) forms are equal, corresponding to the midpoint of the titration curve's buffer region.

Materials and Reagents

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

Methanol or a suitable co-solvent if solubility is low

-

Piperazine (for system validation)

-

Potassium Hydrogen Phthalate (KHP) (for titrant standardization)

-

pH 4.00, 7.00, and 10.00 buffer solutions

Instrumentation

-

Automatic titrator or a manual burette (Class A)

-

Calibrated pH meter with a combination glass electrode

-

Stir plate and magnetic stir bar

-

Analytical balance

Step-by-Step Protocol

-

Titrant Standardization: Accurately weigh KHP, dissolve in CO₂-free water, and titrate with the prepared ~0.1 M HCl solution to determine its exact concentration. This is a critical step for accuracy.

-

pH Meter Calibration: Calibrate the pH meter using the pH 4.00, 7.00, and 10.00 standard buffers immediately before use.

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of the title compound.

-

Dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. If necessary, a small percentage of methanol can be used as a co-solvent, but the effect on the apparent pKa must be noted.[15]

-

-

Titration Execution:

-

Place the beaker on the stir plate and immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the sides or bottom.

-

Begin gentle stirring.

-

Record the initial pH.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the region of sharpest pH change).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (Vₑ) from the point of maximum slope on the curve (or by using the first derivative plot, ΔpH/ΔV).

-

The pKa is the pH value on the curve that corresponds to the half-equivalence point volume (Vₑ / 2).

-

-

System Validation: Repeat the entire procedure using piperazine as the sample. The experimentally determined pKa values should closely match the established literature values (pKa1 ≈ 9.7, pKa2 ≈ 5.3), validating the methodology, reagents, and instrumentation.[12]

Experimental Workflow Diagram

Caption: Workflow for the potentiometric determination of pKa.

Conclusion

This compound is a quintessential example of a modern synthetic building block where each functional group serves a distinct and strategic purpose. Its fundamental basicity is governed by the single, unprotected secondary amine at the N4 position, a feature engineered by the presence of the N1-Boc group. This defined basicity, characterized by a pKa in the range of 8.0-8.5, is a critical parameter that dictates the compound's utility and behavior in subsequent synthetic transformations and, more importantly, in the biological performance of the final active pharmaceutical ingredients derived from it. The robust experimental protocol provided herein allows researchers to empirically verify this crucial property, ensuring a solid foundation for any drug discovery program that utilizes this versatile intermediate.

References

- Vertex AI Search. (n.d.). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Retrieved January 7, 2026.

- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. Retrieved January 7, 2026.

- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- El-Gendy, A. H. (1983). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 72(8), 943-946. [Link]

- MySkinRecipes. (n.d.). tert-Butyl (R)-3-(4-fluorophenyl)

- Bhardwaj, V., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

- Samshuddin, S., et al. (2012). tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2682. [Link]

- ResearchGate. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 7, 2026.

- LifeChem Pharma. (n.d.). 1-boc Piperazine. Retrieved January 7, 2026.

- Semantic Scholar. (n.d.). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 7, 2026.

- Al-Bayati, M. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ChemicalBook. (2025). 1-BOC-Piperazine. Retrieved January 7, 2026.

- Matrix Scientific. (n.d.). 3-(4-Fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester. Retrieved January 7, 2026.

- ChemBK. (2024). 1-boc-piperazine. Retrieved January 7, 2026.

- Guidechem. (n.d.). N-BOC-Piperazine 57260-71-6 wiki. Retrieved January 7, 2026.

- ChemScene. (n.d.). tert-Butyl 3-(4-chlorophenyl)

- IUCr. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- PubChem. (n.d.). Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)

- LookChem. (n.d.). 1-Boc-piperazine. Retrieved January 7, 2026.

- Santa Cruz Biotechnology. (n.d.). N-Boc-piperazine. Retrieved January 7, 2026.

- PubChem. (n.d.).

- PubChem. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)

- UNODC. (n.d.).

- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-amino-2-chlorophenyl)

- Brogi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5849. [Link]

- PubChem. (n.d.). tert-Butyl 3-(4-methoxyphenyl)

- Combi-Blocks. (n.d.). tert-Butyl 4-(4-amino-3-fluorophenyl)

- MedChemExpress. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)

- Pharmaffiliates. (n.d.). tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)

- MedChemExpress. (2025). tert-Butyl (R)-3-(4-chlorophenyl)

- ChemicalBook. (n.d.). 3-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Retrieved January 7, 2026.

- IUCrData. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)

- Amadis Chemical. (n.d.). 3-(4-Fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester. Retrieved January 7, 2026.

Sources

- 1. 886767-25-5 Cas No. | 3-(4-Fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester | Matrix Scientific [matrixscientific.com]

- 2. tert-Butyl (R)-3-(4-fluorophenyl)piperazine-1-carboxylate [myskinrecipes.com]

- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. innospk.com [innospk.com]

- 6. 1-Boc-piperazine|lookchem [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uregina.ca [uregina.ca]

- 13. researchgate.net [researchgate.net]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate: A Key Scaffold in Modern Drug Discovery

Executive Summary: In the landscape of pharmaceutical sciences, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and well-characterized molecular building blocks. tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate stands out as a pivotal intermediate, merging two of medicinal chemistry's most valuable motifs: the Boc-protected piperazine ring and the 4-fluorophenyl group. This guide provides an in-depth technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its structural and physicochemical properties, delineate a logical synthetic strategy, detail methods for its analytical characterization, discuss its applications as a precursor to biologically active molecules, and provide essential safety and handling protocols.

Introduction: The Strategic Importance of Privileged Scaffolds

The efficient discovery of new drugs is often accelerated by the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The piperazine ring is a quintessential example of such a scaffold, renowned for its favorable pharmacological and pharmacokinetic properties.[1]

The Piperazine Motif: A Cornerstone of Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Its prevalence in approved drugs stems from several key advantages:

-

Physicochemical Properties: The two nitrogen atoms can be functionalized to fine-tune properties like solubility, lipophilicity, and basicity (pKa), which are critical for absorption, distribution, metabolism, and excretion (ADME).[1]

-

Target Interaction: The nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, facilitating strong interactions with biological targets.[1]

-

Structural Versatility: The piperazine core provides a rigid, low-energy chair conformation that can be strategically substituted to orient functional groups in precise three-dimensional space.

The 4-Fluorophenyl Group in Bioactive Molecules

The incorporation of a fluorine atom into a phenyl ring is a common strategy in drug design. The 4-fluorophenyl group, in particular, offers distinct benefits:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), which can enhance a drug's half-life.

-

Modulation of Electronics: Fluorine is highly electronegative, altering the electronic properties of the aromatic ring, which can influence binding affinity and target selectivity.

-

Lipophilicity: A fluorine substituent increases the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

Introducing this compound

This compound, hereafter referred to as 1 , is a chiral synthetic intermediate that strategically combines the features above. The tert-butoxycarbonyl (Boc) group on one nitrogen renders it unreactive, allowing for selective chemical manipulation of the secondary amine. The 4-fluorophenyl group is attached at the C-3 position, creating a chiral center and providing a key pharmacophore for engaging with biological targets. Its utility lies in its role as a ready-to-use building block for constructing more complex molecules, particularly in the development of therapeutics for central nervous system (CNS) disorders and oncology.[2][3]

Physicochemical Properties and Structural Analysis

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and research.

Core Chemical Data

The key identifying and physical properties of compound 1 are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 886767-25-5 | [4] |

| Molecular Formula | C₁₅H₂₁FN₂O₂ | Calculated |

| Molecular Weight | 296.34 g/mol | Calculated |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95-98% (via HPLC) | [2] |

| Storage | 2-8 °C, under inert atmosphere | [2] |

Structural Elucidation

The structure of compound 1 features a piperazine ring in a stable chair conformation. The bulky tert-butoxycarbonyl (Boc) group is attached to the nitrogen at position 1, while the 4-fluorophenyl group is attached to the carbon at position 3. The nitrogen at position 4 remains a secondary amine, which is the primary site for subsequent synthetic modifications.

Caption: Structure of this compound.

Stereochemistry and Conformation

The C-3 carbon is a stereocenter, meaning compound 1 can exist as two enantiomers, (S) and (R). For pharmaceutical applications, it is often critical to synthesize a single enantiomer, as the biological activity and off-target effects can differ significantly between them.[5] The piperazine ring itself adopts a chair conformation to minimize steric strain, with large substituents like the 4-fluorophenyl group typically occupying the more stable equatorial position.

Synthesis and Mechanistic Rationale

The synthesis of piperazine derivatives is a well-established field, but the construction of asymmetrically substituted cores like compound 1 requires a carefully planned strategy.

The Strategic Importance of the Boc Protecting Group

The use of the Boc group is a cornerstone of modern organic synthesis. Its function here is twofold:

-

Deactivation: It temporarily deactivates the N-1 nitrogen via electronic withdrawal and steric hindrance, preventing it from participating in reactions.

-

Facilitating Purification: The lipophilic nature of the Boc group often improves the solubility of intermediates in organic solvents and aids in chromatographic purification.

-

Ease of Removal: The Boc group is stable under a wide range of conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the free amine without affecting other functional groups.

Proposed Synthetic Pathway

A logical and robust approach to synthesizing compound 1 involves a multi-step sequence starting from commercially available materials. The following protocol is a representative example based on established chemical principles.

Experimental Protocol: Synthesis of (rac)-tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate

-

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethan-1-one.

-

To a solution of 4'-fluoroacetophenone (1.0 eq) in diethyl ether at 0 °C, add bromine (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until the red color of bromine dissipates.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the α-bromo ketone. Rationale: This is a standard α-bromination of a ketone, which prepares an electrophilic carbon for the subsequent cyclization step.

-

-

Step 2: Synthesis of (rac)-3-(4-fluorophenyl)-1,4-diazepan-5-one.

-

Dissolve ethylenediamine (2.0 eq) in a suitable solvent such as acetonitrile.

-

Add a non-nucleophilic base like potassium carbonate (3.0 eq).

-

Add the 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) from Step 1 dropwise at room temperature.

-

Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The resulting crude product is the seven-membered ring lactam. Rationale: This is a tandem N-alkylation and intramolecular cyclization. Ethylenediamine acts as a dinucleophile to first displace the bromide and then form the lactam ring.

-

-

Step 3: Reduction of the Lactam to the Piperazine Core.

-

Carefully add the crude lactam from Step 2 to a suspension of lithium aluminum hydride (LAH) (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours.

-

Cool the reaction to 0 °C and cautiously quench by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield (rac)-2-(4-fluorophenyl)piperazine. Rationale: LAH is a powerful reducing agent capable of reducing the amide (lactam) to the corresponding amine, thus forming the desired piperazine ring.

-

-

Step 4: Selective N-Boc Protection.

-

Dissolve the crude piperazine from Step 3 in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq).

-

Stir at room temperature for 2-4 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product 1 . Rationale: Boc₂O selectively reacts with the more sterically accessible and generally more nucleophilic N-4 nitrogen. However, in some cases, protection may occur at N-1. The desired regioisomer must be confirmed analytically.

-

Synthesis Workflow Diagram

The logical flow of the proposed synthesis is illustrated below.

Caption: Proposed workflow for the synthesis of compound 1.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of compound 1 is a critical step that relies on a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and connectivity of protons, confirming the presence of the 4-fluorophenyl, Boc, and piperazine ring protons. ¹³C NMR confirms the carbon framework, while ¹⁹F NMR would show a characteristic signal for the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺).[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. Expected peaks would include C-H stretches (aromatic and aliphatic), an N-H stretch for the secondary amine, and a strong C=O stretch for the carbamate of the Boc group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. By using a suitable column and mobile phase, impurities can be separated and quantified, typically with UV detection.

Table of Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals for tert-butyl protons (~1.4 ppm, singlet, 9H), piperazine ring protons (multiplets, ~2.8-4.2 ppm, 7H), and aromatic protons on the fluorophenyl ring (doublets/triplets, ~7.0-7.4 ppm, 4H). |

| HRMS (ESI+) | Calculated m/z for C₁₅H₂₂FN₂O₂⁺ ([M+H]⁺): 297.1660. Found value should be within ±5 ppm. |

| IR (cm⁻¹) | ~3340 (N-H stretch), ~2975 (aliphatic C-H stretch), ~1685 (C=O carbamate stretch), ~1240 (C-F stretch), ~830 (para-disubstituted benzene C-H bend). |

| HPLC | Purity >98% (area percent at a specified wavelength, e.g., 254 nm). |

Applications in Drug Discovery and Development

Compound 1 is not an active pharmaceutical ingredient itself but rather a high-value starting material for creating them. Its structure is a common feature in molecules targeting a range of diseases.

Role as a Versatile Intermediate

The true value of compound 1 lies in the reactivity of the secondary amine at the N-4 position. This amine can undergo a wide variety of chemical transformations, including:

-

Reductive Amination: Reaction with aldehydes or ketones to form new C-N bonds.

-

N-Arylation/N-Alkylation: Coupling with aryl halides (e.g., Buchwald-Hartwig amination) or alkyl halides to introduce diverse substituents.

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

This versatility allows chemists to rapidly generate libraries of complex molecules built upon the (4-fluorophenyl)piperazine core for screening against biological targets.

Case Study: A Scaffold for Advanced Therapeutics

While compound 1 itself is a specific isomer, the broader class of substituted Boc-piperazines serves as crucial intermediates for numerous approved drugs. For instance, similar piperazine-containing building blocks are used in the synthesis of antipsychotics, antidepressants, and kinase inhibitors for cancer therapy.[7] For example, the related compound (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a key intermediate in the synthesis of Niraparib, a PARP inhibitor used to treat ovarian cancer.[5] This highlights the proven value of such scaffolds in producing clinically successful medicines.

Logical Flow from Building Block to Drug Candidate

The journey from a simple building block like compound 1 to a potential drug involves a structured, multi-stage process.

Caption: The role of compound 1 in the drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling compound 1 .

Hazard Identification

Based on safety data for structurally related compounds, compound 1 should be considered hazardous.[8]

-

Acute Toxicity: May be harmful if swallowed.[8]

-

Respiratory Irritation: May cause respiratory tract irritation.[8][9]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses or goggles.[10]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[8]

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8 °C is recommended.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[10]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. By providing a pre-formed, protected, and functionalized scaffold, it allows researchers to bypass several synthetic steps and focus on the creative exploration of chemical space around the privileged piperazine core. Its combination of a chiral center, a reactive secondary amine, and a metabolically stable fluorophenyl group makes it a highly valuable asset in the development of next-generation therapeutics. A comprehensive understanding of its synthesis, characterization, and handling is paramount for any research program aiming to leverage its full potential.

References

- Gumireddy, A., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

- Samshuddin, S., et al. (2012). tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

- BMKChemicals. Buy tert-Butyl 4-(4-fluorophenyl)

- PubChem. Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)

- IUCr Journals. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)

- PubChem.

- PubChem. tert-Butyl 4-(4-fluoroanilino)

- PubChem. Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)

- IUCr. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

- PubChem. 1,1-Dimethylethyl 4-(4-amino-2-fluorophenyl)

- Autech. Exploring tert-Butyl (S)-3-(4-aminophenyl)

- PubMed. (2021). Crystal structure of tert-butyl 4-[4-(4-fluoro-phen-yl)

- PubChem. (S)-tert-Butyl 3-(4-aminophenyl)

- Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

- Chemicallama. 3-(4-Chlorophenyl)piperazine-1-carboxylic acid tert-butyl ester. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. aussieresearchchem.com [aussieresearchchem.com]

- 3. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 4. 886767-25-5 Cas No. | 3-(4-Fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester | Matrix Scientific [matrixscientific.com]

- 5. innospk.com [innospk.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. mdpi.com [mdpi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Mechanistic Profile of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate and its Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanistic landscape of tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry. While the compound itself is a Boc-protected precursor and thus biologically inert, its strategic importance lies in the pharmacological activity of the deprotected 3-(4-fluorophenyl)piperazine scaffold. This document provides an in-depth analysis of the hypothesized mechanism of action of molecules derived from this intermediate, focusing on their interactions with key central nervous system (CNS) targets. We will explore the well-established affinity of the (4-fluorophenyl)piperazine moiety for serotonergic and dopaminergic receptors, and to a lesser extent, adrenergic receptors. This guide will further detail robust experimental protocols for elucidating the precise mechanism of action of novel compounds synthesized from this versatile building block, thereby providing a comprehensive resource for researchers in CNS drug discovery.

Introduction: The Strategic Role of a Versatile Intermediate

This compound is a chiral piperazine derivative that has emerged as a valuable building block in the synthesis of novel CNS-active compounds.[1][2] The piperazine ring is a privileged scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and to interact with a variety of biological targets.[3] The presence of a fluorophenyl group can enhance metabolic stability and target engagement.

The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a key feature of this intermediate.[3] It allows for selective functionalization of the other nitrogen atom, enabling the construction of complex molecular architectures. The Boc group is readily removed under acidic conditions, unmasking the secondary amine for further reactions or to yield the final active compound.[4] Therefore, the mechanism of action discussed herein pertains to the deprotected 3-(4-fluorophenyl)piperazine core and its elaborated derivatives.

Hypothesized Core Mechanism of Action: Modulation of Aminergic Systems

The primary mechanism of action of compounds derived from this compound is the modulation of aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. This is based on extensive structure-activity relationship (SAR) studies of analogous phenylpiperazine compounds.[5][6][7][8][9]

Interaction with the Serotonergic System

The (4-fluorophenyl)piperazine moiety is a well-established pharmacophore for serotonin receptors. The deprotected core, 1-(4-fluorophenyl)piperazine (pFPP), is known to act as a 5-HT1A receptor agonist with additional affinity for 5-HT2A and 5-HT2C receptors.[10][11]

-

5-HT1A Receptor Agonism/Partial Agonism: Many derivatives are potent 5-HT1A receptor ligands.[6][9] This interaction is often associated with anxiolytic and antidepressant effects. The nature of the interaction (full agonism, partial agonism, or antagonism) is highly dependent on the substituents on the second piperazine nitrogen.

-

5-HT2A Receptor Antagonism: Affinity for the 5-HT2A receptor is also a common feature.[9][10] Antagonism at this receptor is a key mechanism for atypical antipsychotics and can also contribute to antidepressant and anxiolytic properties.

Engagement of the Dopaminergic System

Phenylpiperazine derivatives frequently exhibit significant affinity for dopamine D2-like receptors (D2, D3, and D4).[5][7][8][12] This makes them attractive scaffolds for the development of antipsychotics and treatments for other dopamine-related disorders.

-

D2/D3 Receptor Affinity: High affinity for D2 and D3 receptors is a hallmark of many compounds in this class.[5][8] The selectivity between D2 and D3 receptors can be tuned by structural modifications, which is a critical aspect of modern drug design to minimize side effects. The interaction can range from antagonism to partial agonism.[8]

Modulation of the Adrenergic System

While generally less pronounced than their effects on serotonin and dopamine receptors, some phenylpiperazine derivatives also exhibit affinity for α-adrenergic receptors.[13][14] This can contribute to the overall pharmacological profile, including effects on blood pressure and mood.

Elucidating the Mechanism of Action: A Practical Guide

To determine the precise mechanism of action of a novel compound synthesized from this compound, a tiered experimental approach is recommended.

Tier 1: Receptor Binding Assays

The initial step is to determine the binding affinity of the compound for a panel of relevant CNS receptors. This provides a broad overview of its potential targets.

Experimental Protocol: Radioligand Binding Assays

-

Target Selection: A primary screen should include, at a minimum:

-

Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C

-

Dopamine Receptors: D1, D2, D3

-

Adrenergic Receptors: α1, α2

-

Serotonin Transporter (SERT) and Dopamine Transporter (DAT)

-

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest.

-

Assay Conditions:

-

Incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).

-

Add increasing concentrations of the test compound to compete with the radioligand for binding.

-

Incubate to equilibrium.

-

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

| Target | Example Radioligand | Typical Affinity Range for Phenylpiperazines |

| 5-HT1A | [3H]-8-OH-DPAT | Sub-nanomolar to low micromolar |

| 5-HT2A | [3H]-Ketanserin | Nanomolar to micromolar |

| D2 | [3H]-Spiperone | Nanomolar to micromolar |

| D3 | [3H]-7-OH-DPAT | Nanomolar to micromolar |

Tier 2: Functional Assays

Once high-affinity targets are identified, functional assays are crucial to determine the nature of the interaction (agonist, antagonist, partial agonist, or inverse agonist).

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., 5-HT1A, D2)

-

Cell Culture: Use a cell line expressing the receptor of interest that is coupled to adenylyl cyclase (e.g., CHO-K1 or HEK293 cells).

-

Agonist Mode:

-

Treat the cells with increasing concentrations of the test compound.

-

Stimulate adenylyl cyclase with forskolin.

-

Measure the inhibition of forskolin-stimulated cAMP production.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of the test compound.

-

Stimulate the cells with a known agonist for the receptor.

-

Measure the inhibition of the agonist-induced change in cAMP levels.

-

-

Detection: Use a commercially available cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA).

-

Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values and the maximal efficacy (Emax).

Experimental Workflow for Functional Characterization

Caption: Workflow for elucidating the mechanism of action.

Downstream Signaling and In Vivo Correlates

Further investigation can involve assays for downstream signaling pathways (e.g., β-arrestin recruitment, ERK phosphorylation) and in vivo behavioral models relevant to the hypothesized mechanism (e.g., elevated plus maze for anxiolytic activity, forced swim test for antidepressant-like effects).

Sources

- 1. tert-Butyl (R)-3-(4-fluorophenyl)piperazine-1-carboxylate [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. connectjournals.com [connectjournals.com]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]

- 11. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, structural elucidation, and its critical role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Core Compound Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring a piperazine ring substituted with a 4-fluorophenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The presence of the fluorine atom and the chiral center at the 3-position makes it a valuable scaffold for creating diverse and potent bioactive molecules.

Table 1: Compound Identification and Properties

| Parameter | Value | Source |

| CAS Number | 886767-25-5 | [1] |

| Molecular Formula | C₁₅H₂₁FN₂O₂ | N/A |

| Molecular Weight | 280.34 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1C(N(C(C(=O)O)C)C)CNCC1C2=CC=C(F)C=C2 | N/A |

| Appearance | Expected to be a solid | General knowledge |

Structural Representation:

Caption: 2D Chemical Structure of the title compound.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Asymmetric Synthesis from a Diamine Precursor

A plausible and efficient route involves the cyclization of a chiral 1,2-diamine precursor. This approach offers good control over the stereochemistry at the C-3 position, which is often crucial for biological activity.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical):

-

Protection of the Diamine: Chiral 1-(4-fluorophenyl)ethane-1,2-diamine is reacted with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) at room temperature. This selectively protects one of the amino groups. The causality behind this choice is the well-established reactivity of Boc anhydride with primary amines under mild conditions, offering high yields of the mono-protected product.

-

N-Alkylation: The resulting mono-Boc-protected diamine is then alkylated with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile. This step introduces the remaining two carbons of the piperazine ring.

-

Cyclization: The final piperazine ring is formed via an intramolecular nucleophilic substitution. This can often be achieved by heating the N-alkylated intermediate, or by a subsequent deprotection and in-situ cyclization step.

Self-Validating System: Each step of this proposed synthesis can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of starting materials. The identity and purity of the intermediates and the final product would be confirmed by spectroscopic methods as detailed in the next section.

Analytical Characterization

Comprehensive spectroscopic analysis is essential to confirm the structure and purity of this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.4 ppm), Piperazine ring protons (multiplets, ~2.8-4.2 ppm), Boc group protons (singlet, ~1.4 ppm) |

| ¹³C NMR | Aromatic carbons (~115-165 ppm), Piperazine ring carbons (~40-60 ppm), Carbonyl carbon (~155 ppm), Boc group carbons (~28, 80 ppm) |

| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z 281.16 |

| FTIR | N-H stretch (~3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=O stretch (~1690 cm⁻¹), C-F stretch (~1220 cm⁻¹) |

Note: These are predicted values based on the analysis of similar structures. Experimental verification is required.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(4-fluorophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.

Key Therapeutic Areas:

-

Antipsychotics and Antidepressants: Arylpiperazine derivatives are well-known for their interaction with dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia, depression, and anxiety. The specific stereochemistry at the 3-position can significantly influence the selectivity and potency for different receptor subtypes.

-

Neurological Disorders: The versatile nature of the piperazine ring allows for further modifications to develop ligands for other CNS targets, potentially leading to treatments for neurodegenerative diseases.

Role as a Building Block:

This compound serves as a crucial intermediate for the synthesis of more complex drug candidates. The Boc group provides a stable protection for one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen. Subsequent deprotection of the Boc group under acidic conditions provides a secondary amine that can be further elaborated.

Caption: Role of the title compound in API synthesis.

The strategic use of this building block allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of new chemical entities, leading to the optimization of pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery. Its unique structural features, including the chiral center and the fluorinated phenyl ring, make it an attractive starting material for the synthesis of novel CNS-active compounds. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, and its critical applications, underscoring its importance for researchers and professionals in the pharmaceutical sciences.

References

- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

- Supporting Inform

- tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Chem 117 Reference Spectra Spring 2011. [Link]

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

- tert-Butyl piperazine-1-carboxyl

- Combination of 1H and 13C NMR Spectroscopy.

- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

- Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. PubMed. [Link]

- Synthesis method for N-Boc-3-piperidone.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.

- A kind of synthetic method of N-Boc piperazines.

- Synthesis method of N-Boc piperazine.

- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)- 2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

- Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evalu

- The Science Behind CNS Drugs: The Role of Piperazine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists.

- tert-Butyl-4-(3-fluoropyridin-2-yl)

- tert-Butyl-4-(3-fluoropyridin-2-yl)

Sources

Introduction: The Fluorophenylpiperazine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Pharmacological Profile of Fluorophenylpiperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique physicochemical properties—a six-membered heterocyclic ring with two opposing nitrogen atoms—confer structural rigidity, hydrogen bond donor/acceptor capabilities, and favorable aqueous solubility and bioavailability.[1][2] When combined with a fluorophenyl moiety, the resulting fluorophenylpiperazine (FPP) derivatives represent a versatile class of compounds with a wide spectrum of pharmacological activities, primarily targeting the central nervous system (CNS).

The strategic placement of a fluorine atom on the phenyl ring is a common tactic in drug design to modulate metabolic stability, lipophilicity, and receptor binding affinity. Depending on its position—ortho (2-F), meta (3-F), or para (4-F)—the electronic properties of the entire molecule are altered, leading to distinct pharmacological profiles. This guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols used to characterize fluorophenylpiperazine derivatives for researchers and drug development professionals.

Core Chemical Structure and Synthesis

The foundational structure of an FPP derivative consists of a piperazine ring linked to a fluorinated phenyl ring. The second nitrogen of the piperazine is typically substituted with various chemical groups to achieve desired target engagement and pharmacological effects.

Caption: General chemical structure of Fluorophenylpiperazine (FPP) derivatives.

Synthetic routes to FPP derivatives are well-established and typically involve the nucleophilic substitution reaction between a desired fluorophenylpiperazine and an appropriate electrophile.[3][4] A common approach involves the cyclization of bis(2-chloroethyl)amine with a substituted aniline or N-substitution reactions on a pre-formed fluorophenylpiperazine core.[3] These modular synthetic strategies allow for the creation of large libraries of analogues for SAR studies.[5]

Molecular Pharmacology: Targeting Serotonin and Dopamine Systems

FPP derivatives are most renowned for their interaction with monoamine G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. This interaction profile makes them prime candidates for developing atypical antipsychotics, antidepressants, and anxiolytics.[6][7][8][9][10]

Serotonin (5-HT) Receptor Interactions

The serotonin system is a primary target for FPPs. Different isomers exhibit varied affinities and functional activities across the diverse family of 5-HT receptors.

-

5-HT1A Receptors: Many FPPs, especially para-Fluorophenylpiperazine (pFPP), act as 5-HT1A receptor agonists.[11] This agonism is associated with anxiolytic and antidepressant effects. pFPP itself has been investigated as a recreational substance, with its primary subjective effects attributed to this mechanism.[11][12][13]

-

5-HT2A/2C Receptors: The 5-HT2A and 5-HT2C receptors are critical targets for atypical antipsychotics.[10] Antagonism or inverse agonism at the 5-HT2A receptor is a hallmark of this drug class, believed to mitigate the extrapyramidal side effects associated with D2 receptor blockade and potentially improve negative symptoms and cognitive deficits in schizophrenia.[14] Several FPP derivatives have been designed as potent 5-HT2A antagonists.[6][11] The activity at 5-HT2C receptors can influence mood, appetite, and psychosis, with antagonism often being a desired property.[15]

Dopamine D2 Receptor Interactions

While many atypical antipsychotics containing an FPP moiety exhibit relatively weak affinity for dopamine D2 receptors, this interaction remains a critical component of their overall profile.[6] Unlike first-generation antipsychotics that are potent D2 antagonists, atypical agents often display partial agonism or a more balanced 5-HT2A/D2 antagonism ratio, which is hypothesized to contribute to their improved side-effect profile.[10]

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of FPP derivatives is exquisitely sensitive to their substitution patterns.

-

Fluorine Position: The location of the fluorine atom on the phenyl ring significantly impacts receptor affinity and selectivity. For instance, in one series of inhibitors for equilibrative nucleoside transporters, the presence of a halogen at any position on the fluorophenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2.[16]

-

Piperazine N-Substitution: The substituent at the N4 position of the piperazine ring is a key determinant of the compound's overall pharmacology. Bulky, lipophilic groups often enhance affinity for specific receptor subtypes. SAR studies on prazosin-related compounds demonstrated that modifications to the piperazine ring directly influence alpha-adrenoreceptor binding, suggesting the presence of a specific lipophilic pocket on the receptor surface.[17]

-

Molecular Hybridization: A common strategy involves linking the FPP core to another pharmacophore to create a hybrid molecule with a unique or enhanced activity profile. This approach has been used to develop novel anticancer agents and other therapeutics.[2]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Representative FPP Derivatives

| Compound | Fluorine Position | Primary Target(s) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | Reference(s) |

| pFPP (4-FPP) | para | 5-HT1A Agonist | High Affinity | Moderate Affinity | Low Affinity | [11] |

| BMS 181100 | para | Potential Antipsychotic | Modest Affinity | Low Affinity | Inactive | [6] |

| FPMINT Analogue | ortho | ENT Inhibitor | Not Reported | Not Reported | Not Reported | [16] |

| mCPP* | meta (Chloro) | 5-HT Agonist | 130 | 32.1 | 1,300 | [15] |

Note: meta-Chlorophenylpiperazine (mCPP) is included for structural and functional comparison, demonstrating the impact of a different halogen at the meta position.

Experimental Characterization Workflow

A logical, multi-step process is required to fully elucidate the pharmacological profile of a novel FPP derivative. This workflow ensures that binding characteristics are understood before proceeding to more complex and resource-intensive functional and in vivo assays.

Caption: High-level workflow for the pharmacological characterization of FPP derivatives.

Key Experimental Protocols

The following protocols are foundational for characterizing FPP derivatives. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol 1: Radioligand Competition Binding Assay

Principle: This assay quantifies a compound's affinity (Ki) for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[18][19] The data generated are crucial for initial screening and SAR determination.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., 5-HT2A) to near confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[20]

-

Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[20]

-

-

Assay Execution (96-well format):

-

To each well, add in order:

-

50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

-

50 µL of the test FPP derivative at various concentrations (typically 10-point, 3-fold serial dilutions).

-

50 µL of the radioligand (e.g., [3H]ketanserin for 5-HT2A) at a fixed concentration near its Kd.[21]

-

100 µL of the prepared cell membrane suspension (e.g., 10-20 µg protein/well).

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[20]

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through a PEI-presoaked glass fiber filter plate (e.g., GF/C).[20]

-

Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other readings to obtain specific binding.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

Protocol 2: GPCR Functional Assays (cAMP & β-Arrestin)

Functional assays are critical to determine whether a compound is an agonist, antagonist, or inverse agonist and to investigate potential signaling bias.

Caption: Divergent GPCR signaling pathways measured in functional assays.

A. cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

Principle: Measures the modulation of intracellular cyclic AMP (cAMP), a key second messenger.[22] Activation of Gs-coupled receptors increases cAMP, while activation of Gi-coupled receptors (like 5-HT1A) inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.[23][24]

Methodology (HTRF-based):

-

Cell Preparation:

-

Seed cells expressing the receptor of interest into a 384-well plate and incubate overnight.

-

-

Assay Execution (Gi-coupled Antagonist/Inverse Agonist Mode):

-

Aspirate media and add the FPP test compound at various concentrations, followed by a fixed, EC80 concentration of a known agonist (e.g., 5-CT for 5-HT1A).

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Add the lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).[25]

-

Incubate for 60 minutes at room temperature to allow for cell lysis and reagent binding.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665/620) * 10,000.

-

-

Data Analysis:

-

Convert HTRF ratios to cAMP concentrations using a standard curve run in parallel.

-

Plot cAMP concentration against the log concentration of the test compound to determine IC50 values.

-

B. β-Arrestin Recruitment Assay

Principle: β-arrestins are recruited to activated GPCRs, leading to receptor desensitization and initiation of G-protein-independent signaling.[26][27] This assay measures the ligand-induced interaction between the receptor and β-arrestin, often using enzyme fragment complementation (EFC) technology like PathHunter.[28][29]

Methodology (PathHunter EFC-based):

-

Cell Preparation:

-

Assay Execution:

-

Add the FPP test compound at various concentrations to the cell plate.

-

Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagent mixture containing the chemiluminescent substrate.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Measure the chemiluminescent signal using a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Conclusion and Future Perspectives

Fluorophenylpiperazine derivatives remain a highly productive and pharmacologically significant class of compounds. Their tunable nature, governed by the position of the fluorine atom and diverse substitutions on the piperazine ring, allows for the fine-tuning of activity at key CNS targets. A systematic and logical experimental approach, beginning with binding affinity determination and progressing through functional characterization of distinct signaling pathways, is essential for identifying and optimizing lead candidates. The protocols and workflow described herein provide a robust framework for researchers in the field to rigorously evaluate novel FPP derivatives, ultimately paving the way for the development of safer and more effective therapeutics for complex psychiatric and neurological disorders.

References

- Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. Benchchem.

- para-Fluorophenylpiperazine. Wikipedia.

- [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska Slov Farm.

- Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI.

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.

- Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. PubMed.

- Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors.

- Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2.

- Application Notes and Protocols for Beta-Arrestin Recruitment Assay for S1P5 Receptor. Benchchem.

- Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH.

- Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed.

- ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment.

- Synthesis and spectral properties of new piperazine derivatives and a structural study.

- Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands.

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed.

- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.

- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen - Semantic Scholar.

- The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the synthetic cannabinoid receptor agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. PubMed.

- Synthesis of compounds starting from 2-fluorophenyl piperazine. ResearchGate.

- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).

- Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling. Benchchem.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Effects of a (4-Fluorophenyl)piperazine Derivative (Substance IIIv) on the Cardiovascular Functions. proLékaře.cz.

- Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine; MeOPP, methoxyphenylpiperazine; BZP, benzylpiperazine. ResearchGate.

- The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. PMC - PubMed Central.

- Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate.

- 4-FPP (para-Fluorophenylpiperazine). Reddit.

- Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed.

- Method for the preparation of piperazine and its derivatives. Google Patents.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central.

- Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC - PubMed Central.

- Atypical antipsychotic. Wikipedia.

- Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. PubMed.

- RCs - Novel Empathogen : para-Fluorophenylpiperazine , pFPP , 4FPP. Bluelight.org.

- meta-Chlorophenylpiperazine. Wikipedia.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.

- Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. PubMed.

- List of Atypical Antipsychotics + Uses, Types & Side Effects. Drugs.com.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate.

- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.

- Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed.

- Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. PubMed.

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atypical antipsychotic - Wikipedia [en.wikipedia.org]

- 8. Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 12. The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the synthetic cannabinoid receptor agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

A Technical Guide to tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate has emerged as a pivotal structural motif and a versatile intermediate in the field of medicinal chemistry. Its unique architecture, featuring a chiral piperazine core, a strategically placed 4-fluorophenyl group, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, offers a powerful platform for the synthesis of complex molecules with significant therapeutic potential. The piperazine scaffold is a well-established "privileged structure," frequently found in agents targeting the central nervous system (CNS), while the 4-fluorophenyl moiety is instrumental in modulating pharmacokinetic and pharmacodynamic properties. This in-depth guide provides a comprehensive technical overview of the synthesis, characterization, and critical reactions of this compound, highlighting its applications and the underlying chemical principles that make it an invaluable tool for drug development professionals.

Introduction: The Strategic Importance of a Privileged Scaffold

The piperazine ring is a recurring pharmacophore in a multitude of FDA-approved drugs, prized for its ability to engage with a wide range of biological targets.[1][2] Its derivatives are foundational to drugs with antipsychotic, antidepressant, anxiolytic, and anticancer activities.[3][4] The introduction of an aryl group at the C-3 position creates a chiral center, allowing for stereospecific interactions with biological targets, a critical factor in enhancing potency and reducing off-target effects.

The subject of this guide, this compound (CAS No: 886767-25-5), combines three key features of strategic importance in medicinal chemistry[5]:

-

The Chiral 3-Arylpiperazine Core: Provides a rigid, three-dimensional structure essential for precise receptor engagement.

-

The 4-Fluorophenyl Moiety: The incorporation of fluorine is a widely used strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa.[6][7]

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group offers robust protection of the N-1 nitrogen under various synthetic conditions while allowing for clean, selective removal under acidic conditions, enabling sequential functionalization of the piperazine ring.[1][8]

This document serves as a senior application scientist's guide to the synthesis, properties, and core applications of this high-value intermediate.

Synthesis and Physicochemical Properties

The asymmetric synthesis of 3-arylpiperazines is a non-trivial challenge that has been addressed through various innovative strategies. While numerous methods exist for N-arylpiperazines, constructing a chiral C-aryl bond requires precise stereochemical control.[9][10] A plausible and efficient approach often starts from chiral amino acids or involves the asymmetric functionalization of a pre-existing heterocyclic core.[9][11]

A conceptual synthetic workflow is outlined below, starting from a protected chiral diamine precursor which undergoes cyclization to form the piperazine ring.

Caption: Conceptual workflow for the synthesis of the title compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 886767-25-5 (racemic) | [5] |

| 1228559-51-0 ((R)-isomer) | [12] | |

| Molecular Formula | C₁₅H₂₁FN₂O₂ | [12] |

| Molecular Weight | 280.34 g/mol | [12] |

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the intermediate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4-1.5 ppm. The aromatic protons of the 4-fluorophenyl ring will appear as multiplets in the 6.9-7.4 ppm region, showing coupling to each other and to the fluorine atom. The diastereotopic protons of the piperazine ring will present as a complex series of multiplets in the aliphatic region.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show a prominent ion for [M+H]⁺.

-

X-Ray Crystallography: For analogous compounds, single-crystal X-ray diffraction has confirmed that the piperazine ring adopts a stable chair conformation.[13] This conformation is critical for predicting how derivatives will interact with target binding sites.